Product packaging for 4,4-Dimethylcycloheptan-1-one(Cat. No.:CAS No. 35099-49-1)

4,4-Dimethylcycloheptan-1-one

Cat. No.: B2859616
CAS No.: 35099-49-1
M. Wt: 140.226
InChI Key: BYMMLKKZWRAKQV-UHFFFAOYSA-N
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Description

Structural Classification within Cyclic Ketones

4,4-Dimethylcycloheptan-1-one belongs to the class of cyclic ketones, specifically a medium-sized ring ketone. Cyclic ketones are characterized by a carbonyl group (C=O) as part of a carbon ring. The size of the ring significantly influences the chemical and physical properties of the molecule. This compound, with its seven-membered ring, is classified as a cycloheptanone (B156872) derivative. nih.gov The presence of the gem-dimethyl group at the 4-position introduces steric bulk, which can affect its conformational flexibility and reactivity compared to the unsubstituted cycloheptanone.

Significance of Medium-Sized Ring Ketones in Chemical Research

Medium-sized rings, which typically include 8- to 11-membered rings, and to some extent 7-membered rings, hold a unique position in chemical research. rsc.org These compounds are prevalent in a variety of bioactive natural products and therapeutically important molecules. rsc.org Their distinct three-dimensional shapes and relative rigidity can lead to enhanced binding affinity with biological receptors, as well as improved oral bioavailability and cell permeability when compared to their acyclic or smaller ring counterparts. rsc.org

However, the synthesis of medium-sized rings presents a significant challenge for chemists due to unfavorable enthalpic and entropic factors during cyclization. mdpi.comchinesechemsoc.org This has led to their underrepresentation in pharmaceutical screening libraries. mdpi.com Consequently, the development of novel synthetic methods to access these complex structures is an active area of research. mdpi.comacs.org Strategies such as ring expansion of smaller, more readily available cyclic ketones are being explored to build diverse libraries of medium-sized ring compounds for drug discovery and materials science. mdpi.comacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B2859616 4,4-Dimethylcycloheptan-1-one CAS No. 35099-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2)6-3-4-8(10)5-7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMMLKKZWRAKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=O)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Dimethylcycloheptan 1 One and Analogs

Direct Synthesis Approaches

Directly forming the seven-membered ring of 4,4-dimethylcycloheptan-1-one can be approached through cyclization strategies or by modifying a pre-existing cycloheptanone (B156872) core via alkylation.

Cyclization Strategies for Seven-Membered Rings

The formation of seven-membered rings through intramolecular cyclization is a significant challenge in organic synthesis. researchgate.netnih.gov However, various strategies have been developed to overcome these hurdles. Transition metal-catalyzed cycloaddition reactions, such as [4+3], [3+2+2], and [5+2] cycloadditions, have emerged as powerful methods for constructing cycloheptane (B1346806) derivatives. researchgate.netsioc-journal.cn These reactions involve the combination of different building blocks to assemble the seven-membered ring system. For instance, a [4+3] cycloaddition could involve the reaction of a diene with an allyl cation equivalent.

Another approach involves the tandem oxyanionic 5-exo dig cyclization followed by a Claisen rearrangement of appropriately substituted 1-alkenyl-4-pentyn-1-ol systems. nih.gov This method, often facilitated by microwave irradiation, leads to the formation of substituted cyclohept-4-enone derivatives. nih.gov While direct cyclization to form a simple dialkyl-substituted cycloheptanone like this compound is not explicitly detailed in the provided results, these general strategies represent the current state-of-the-art in forming seven-membered carbocycles.

Radical cyclization strategies also offer a promising avenue for the synthesis of seven- and eight-membered rings, providing an alternative to traditional methods that may require harsh conditions or have poor selectivity. researchgate.net

Alkylation Methodologies for Cyclic Ketones

A more common and direct conceptual approach to this compound would involve the gem-dimethylation of cycloheptanone at the C4 position. However, the regioselective alkylation of unsymmetrical ketones is a nuanced process governed by the choice of reagents and reaction conditions.

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction that proceeds through an enolate intermediate. jove.comjove.com For an unsymmetrical ketone, the potential for forming two different enolates (and thus two different alkylated products) exists. Controlling the regioselectivity—that is, directing the alkylation to a specific α-carbon—is a primary concern. researchgate.netnih.gov

Selective alkylation at the less-hindered α-position is often achieved using a bulky, strong base under carefully controlled conditions. researchgate.net Conversely, achieving alkylation at the more-hindered α-carbon can be more challenging but has been realized through specialized methods, such as using a combination of a Lewis acid like aluminum tris(2,6-diphenylphenoxide) with lithium diisopropylamide (LDA). acs.org

The regiochemical outcome of ketone alkylation is dictated by the formation of either the kinetic or the thermodynamic enolate. masterorganicchemistry.comyoutube.comudel.edu

Kinetic Enolate: This enolate is formed more rapidly and typically results from the removal of a proton from the less sterically hindered α-carbon. udel.educhemistrysteps.com Its formation is favored by using a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78 °C) in a reaction where the deprotonation is rapid and irreversible. udel.edulibretexts.org

Thermodynamic Enolate: This is the more stable enolate, usually having a more substituted double bond. masterorganicchemistry.comchemistrysteps.com Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker, non-bulky base (like sodium ethoxide) at higher temperatures. masterorganicchemistry.comlibretexts.org

Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation
FactorKinetic EnolateThermodynamic Enolate
BaseStrong, bulky (e.g., LDA) udel.educhemistrysteps.comStrong, non-bulky (e.g., NaH, NaOEt) masterorganicchemistry.comchemistrysteps.com
TemperatureLow (e.g., -78 °C) youtube.comudel.eduHigher (e.g., 0-25 °C) youtube.comudel.edu
Resulting EnolateLess substituted youtube.comMore substituted youtube.com

The choice of base is critical in ketone alkylation as it determines whether the enolate is formed reversibly or irreversibly. jove.comjove.com

Strong Bases (Irreversible Deprotonation): Bases like lithium diisopropylamide (LDA) or sodium amide are strong enough to completely and irreversibly convert the ketone to its enolate. jove.comlibretexts.org This is because the pKa of their conjugate acids (e.g., diisopropylamine, pKa ≈ 36) is much higher than that of the ketone (pKa ≈ 19-20). jove.comudel.edu This prevents side reactions like self-condensation. jove.com

Weaker Bases (Reversible Deprotonation): Bases such as sodium hydroxide (B78521) or sodium ethoxide have conjugate acids (water, pKa ≈ 15.7; ethanol, pKa ≈ 15.9) that are more acidic than the ketone. jove.com This leads to an equilibrium mixture containing both the ketone and the enolate, which can result in undesirable side reactions. jove.comchemistrysteps.com

Comparison of Bases for Ketone Alkylation
BaseConjugate Acid pKaType of DeprotonationPrimary Use
Lithium Diisopropylamide (LDA)~36 jove.comIrreversible jove.comKinetic enolate formation chemistrysteps.com
Sodium Hydride (NaH)~35IrreversibleThermodynamic enolate formation chemistrysteps.com
Sodium Ethoxide (NaOEt)~15.9 jove.comReversible jove.comThermodynamic enolate formation libretexts.org

Ring Expansion Strategies for Cycloheptanone Derivatives

An alternative and powerful method for synthesizing cycloheptanones is through the ring expansion of more readily available cyclohexanone (B45756) precursors. researchgate.netacs.org This approach circumvents the challenges of direct seven-membered ring cyclization.

Several methods for ring expansion have been developed:

Tiffeneau-Demjanov-type Ring Expansion: This reaction involves the treatment of a cyclic ketone with diazomethane (B1218177) or α-alkyldiazoacetates to achieve a one-carbon ring expansion. organic-chemistry.orgvaia.com For example, cyclohexanone can be converted to cycloheptanone using diazomethane. vaia.com Catalytic asymmetric versions of this reaction have been developed using chiral aluminum Lewis acids, allowing for the desymmetrization of 4-substituted cyclohexanones to produce chiral cycloheptanones. nih.govthieme-connect.com

Base-Promoted Ring Expansion: An efficient, metal-free ring expansion strategy involves the reaction of acenaphthenone derivatives with alkynes in the presence of a base like cesium carbonate. sioc-journal.cn This process proceeds through an intramolecular nucleophilic addition followed by a ring-opening to yield cycloheptanone structures. sioc-journal.cn

These ring expansion strategies, particularly the Tiffeneau-Demjanov type, provide a viable pathway to the cycloheptanone core, which could then be further functionalized if necessary.

Radical-Mediated Ring Expansion Approaches

Radical-mediated reactions offer a powerful method for the synthesis of seven-membered rings, often proceeding under mild conditions with good functional group tolerance. thieme-connect.de The formation of cycloheptanones through these pathways can be challenging due to the slower rates of 7-membered ring cyclizations. thieme-connect.de However, specific strategies have been developed to overcome these hurdles.

One such approach involves the radical-mediated ring expansion of smaller ring systems. For instance, the treatment of α-alkylated β-stannylated cyclohexanones with radical initiators can lead to a ring expansion, forming cycloheptanone derivatives. free.fr This process is driven by the formation of a more stable radical intermediate. researchgate.net Research has shown that the stereochemistry of the starting cyclohexanone can influence the stereochemistry of the resulting cycloheptanone. free.fr

Another strategy utilizes the fragmentation of alkoxy radicals. For example, radical-induced epoxide fragmentation has been explored for the formation of medium-sized rings. acs.org Additionally, the addition of electrophilic radicals to alkenyl cyclic α-hydroxyketones can trigger a ring expansion through a 1,4- or 1,5-carbonyl migration to yield 9-, 10-, and 11-membered rings. researchgate.net The driving force for this transformation is the formation of a more stable tertiary ketyl radical from a less stable alkoxy radical. researchgate.net

Other Rearrangement and Ring Enlargement Methods

Beyond radical-mediated processes, several other rearrangement and ring enlargement reactions are instrumental in synthesizing cycloheptanones. The Schmidt reaction, for instance, provides a classic method for ring expansion. In a particular study, the reaction of 4,4-dimethylcyclohexan-1-one with allylic azides in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) in hexafluoroisopropanol (HFIP) afforded 1-(1-hydroxybut-3-en-2-yl)-5,5-dimethylazepan-2-one in good yield. rsc.org This reaction proceeds through a 1,3-allylic rearrangement/Schmidt reaction cascade. rsc.org

Diazo compounds are also frequently used for the one-carbon homologation of cyclic ketones. nih.gov This method has been applied to the synthesis of various cycloheptanones. Scandium(III) triflate-catalyzed homologations of cyclohexanones with diazoalkanes can produce arylated medium-ring carbocycles with high enantioselectivities and yields. organic-chemistry.org

Furthermore, tandem reactions involving alkylation and Vilsmeier-Haack acylation of dithiophenes and dithienylmethanes with α,β-unsaturated amide/triflic anhydride (B1165640) complexes have been shown to produce dithieno- and dibenzothieno-fused cycloheptanones. acs.org

Synthesis via Diels-Alder Reactions of Cyclic Dienophiles (e.g., Cyclohept-2-enones)

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be ingeniously applied to the synthesis of more complex structures that can lead to cycloheptanone derivatives. masterorganicchemistry.comlibretexts.org A key strategy involves the photochemical isomerization of cyclohept-2-enones from the (Z)- to the more strained and highly reactive (E)-isomer. acs.orgnih.govresearchgate.net Upon irradiation, (E)-cyclohept-2-enone acts as a reactive dienophile in thermal [4+2] cycloaddition reactions with various dienes. acs.orgnih.govresearchgate.net

This method has been shown to be effective with a range of dienes, leading to trans-fused bicyclic systems in good yields (68–98%). acs.orgnih.govresearchgate.net For example, the reaction with furan (B31954) produces two diastereoisomers, with the exo-product being predominant. acs.orgresearchgate.netacs.org The scope of this reaction extends to various substituted cyclohept-2-enones and other cyclic dienophiles like cyclooct-2-enone. acs.orgresearchgate.net

It is worth noting that the reactivity of cycloalkenones in Diels-Alder reactions is influenced by ring size, with the strained cyclobutenone being significantly more reactive than cyclopentenone or cyclohexenone. nih.gov

Derivatization from Related Cyclic Precursors (e.g., 3-hydroxy-4,4-dimethylcycloheptan-1-one)

The synthesis of this compound and its analogs can also be achieved through the derivatization of pre-existing cyclic precursors. A notable example is the use of 3-hydroxy-4,4-dimethylcycloheptan-1-one. acs.org This precursor can be synthesized and subsequently modified to yield the target compound. The availability of spectral data for 3-hydroxy-4,4-dimethylcycloheptan-1-one facilitates its characterization and use in further synthetic steps. acs.org

Another precursor, 4,4-dimethylcyclohexan-1-one, serves as a starting material for various synthetic transformations. For instance, it can be used in the synthesis of spiro-compounds, which have applications in medicinal chemistry. acs.org The introduction of two methyl groups at the 4-position of a cyclohexanone ring has been shown to significantly enhance the potency of certain MDM2 inhibitors. acs.org

The following table summarizes the key synthetic methods discussed:

Methodology Precursor(s) Key Reagents/Conditions Product Type Citation(s)
Radical-Mediated Ring Expansionα-Alkylated β-stannylated cyclohexanonesRadical initiatorCycloheptanone derivatives free.fr
Radical-Mediated Ring ExpansionAlkenyl cyclic α-hydroxyketonesElectrophilic radicals9-, 10-, 11-membered rings researchgate.net
Schmidt Reaction4,4-Dimethylcyclohexan-1-one, allylic azidesBF₃·Et₂O, HFIPAzepan-2-one derivative rsc.org
Diazoalkane HomologationCyclohexanones, diazoalkanesScandium(III) triflateArylated cycloheptanones organic-chemistry.org
Diels-Alder Reaction(Z)-Cyclohept-2-enones, dienesIrradiation (λ = 350 nm)trans-Fused bicyclic systems acs.orgnih.govresearchgate.net
Derivatization3-Hydroxy-4,4-dimethylcycloheptan-1-one---This compound acs.org
Derivatization4,4-Dimethylcyclohexan-1-oneVariousSpiro-compounds, etc. acs.org

Reaction Chemistry of 4,4 Dimethylcycloheptan 1 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group is the primary site of reactivity in 4,4-Dimethylcycloheptan-1-one, making it susceptible to nucleophilic attack. Similar to other ketones, the carbon atom of the C=O double bond is electrophilic due to the higher electronegativity of the oxygen atom. This polarity allows for a wide range of nucleophilic addition reactions. cymitquimica.com Common nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides can attack the carbonyl carbon to form new carbon-carbon or carbon-hydrogen bonds, respectively, resulting in the corresponding tertiary or secondary alcohols.

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and a cornerstone of C-C bond formation in organic synthesis. bham.ac.uk The formation and reaction of this enolate are central to the compound's utility as a building block for more complex molecules.

Carbon-Carbon Bond Formation via Enolates (e.g., Alkylation)

The enolate of this compound can act as a nucleophile in reactions with various electrophiles, most notably in alkylation reactions. By treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a lithium enolate can be generated quantitatively. bham.ac.uk This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position.

In related unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, leading to regioselective alkylation. masterorganicchemistry.com For this compound, the two α-positions (C2 and C7) are chemically equivalent, simplifying regioselectivity concerns. However, the introduction of a substituent at one α-position would create an unsymmetrical ketone, making subsequent reactions regiochemically complex. Advanced catalytic methods, such as the catalytic asymmetric allylic alkylation (CAAA) of related cyclohexanone (B45756) systems using palladium catalysts with chiral ligands, have achieved high yields and enantioselectivities, demonstrating the potential for precise control in α-functionalization. smolecule.com

Table 1: Asymmetric Allylic Alkylation of a Model Cyclohexanone System smolecule.com
Catalyst SystemLigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Pd(OAc)₂(S)-(CF₃)₃-tert-butylPHOX608597

Condensation Reactions Involving α-Hydrogens (e.g., Aldol (B89426), Knoevenagel for related systems)

The acidic α-hydrogens of this compound enable it to participate in condensation reactions, which are fundamental C-C bond-forming processes.

Aldol Condensation: In the presence of a base or acid, the enolate (or enol) of this compound can add to the carbonyl group of another molecule (such as an aldehyde or another ketone) to form a β-hydroxy ketone, the "aldol addition" product. nrochemistry.commasterorganicchemistry.com Under harsher conditions, typically with heating, this adduct can undergo dehydration to yield an α,β-unsaturated ketone, the "aldol condensation" product. masterorganicchemistry.comsigmaaldrich.com For related cyclohexanone derivatives, aldol reactions with aldehydes like benzaldehyde (B42025) proceed under basic conditions to form α,β-unsaturated ketones.

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'). sigmaaldrich.comwikipedia.org Typical active methylene (B1212753) compounds include malonic acid, diethyl malonate, and cyanoacetic acid. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org this compound can serve as the carbonyl component, reacting with an active methylene compound to form a new C=C bond after dehydration. sigmaaldrich.comwikipedia.org This method is widely applicable for the synthesis of substituted alkenes from a broad range of aldehydes and ketones. rsc.orgsciensage.info The Doebner modification uses pyridine (B92270) as a catalyst and often results in concomitant decarboxylation when one of the activating groups is a carboxylic acid. organic-chemistry.org

Stereoselective Transformations of Cyclic Ketones

The conformational dynamics of the seven-membered ring in this compound play a crucial role in stereoselective reactions. Controlling the three-dimensional arrangement of atoms is a key challenge and opportunity in the synthesis of complex target molecules from such medium-ring ketones.

Diastereoselective and Enantioselective Carbonyl Additions

When a nucleophile adds to the carbonyl group of this compound, it can approach from one of two faces, leading to different stereochemical outcomes if a new stereocenter is formed. In the case of prochiral nucleophiles or the use of chiral catalysts, both diastereoselective and enantioselective additions are possible. Research on related cyclic systems, such as 4,4-dimethylcyclohexane-1,3-dione derivatives, has demonstrated that iridium-catalyzed enantioselective allylic enolization can proceed with high levels of regio- and enantioselectivity. researchgate.netmdpi.com Such strategies often employ chiral ligands that create a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack. mdpi.com

Table 2: Iridium-Catalyzed Enantioselective Allylation of a Model Substrate mdpi.com
SubstrateCatalystLigandBaseYield (%)Enantiomeric Excess (ee, %)
6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one[Ir(COD)Cl]₂L1 (chiral ligand)Cs₂CO₃7596

Asymmetric Induction in Medium-Ring Ketones

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, controlled by a chiral feature present in the substrate, reagent, or catalyst. For medium-ring ketones like this compound, the greater conformational flexibility compared to six-membered rings presents a unique challenge for achieving high levels of stereocontrol. However, this flexibility can also be exploited.

Modern catalytic systems have proven effective in controlling stereochemistry in cyclic ketones. For instance, in the asymmetric reductive amination of related dimethylcyclohexanones, specific stereoisomers can be synthesized with high selectivity. lookchem.com Furthermore, microbiological reductions have been used to transform racemic 2,4-dimethylcyclohex-2-en-1-one (B8616575) into optically pure saturated ketones with high stereoselectivity, demonstrating that biocatalysis is a powerful tool for asymmetric induction in these systems. tandfonline.com These examples underscore the principle that by choosing the appropriate chiral catalyst or reagent, it is possible to overcome the challenges posed by the conformational mobility of medium-sized rings and achieve high levels of asymmetric induction. lookchem.comtandfonline.com

Other Functional Group Interconversions (e.g., Reduction to Alcohols, Oxime Formation)

Beyond the reactions that modify the carbon skeleton of the cycloheptanone (B156872) ring, the carbonyl group of this compound is a key site for various functional group interconversions. These transformations are fundamental in synthetic organic chemistry, allowing for the introduction of new functionalities and the creation of diverse molecular architectures. Two prominent examples of such interconversions are the reduction of the ketone to an alcohol and the formation of an oxime.

Reduction to 4,4-Dimethylcycloheptan-1-ol

The reduction of the carbonyl group in this compound to a secondary alcohol, 4,4-dimethylcycloheptan-1-ol, is a common and synthetically useful transformation. This conversion can be achieved using a variety of reducing agents, a standard practice in organic synthesis for converting ketones to alcohols. evitachem.com While specific studies detailing the reduction of this compound are not extensively documented in the provided literature, the reduction of analogous cyclic ketones is a well-established procedure. For instance, the reduction of ketones like 4,4-dipropylcyclohexan-1-one (B13564) to its corresponding alcohol is a known reaction.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, although for the achiral this compound, this is not a factor unless a chiral reducing agent is used.

Table 1: Hypothetical Reduction of this compound

ReagentProductReaction Conditions
Sodium Borohydride (NaBH₄)4,4-Dimethylcycloheptan-1-olTypically in an alcoholic solvent (e.g., methanol, ethanol) at room temperature.
Lithium Aluminum Hydride (LiAlH₄)4,4-Dimethylcycloheptan-1-olTypically in an aprotic ether solvent (e.g., diethyl ether, THF) followed by an aqueous workup.

This table is illustrative and based on general principles of ketone reduction.

Oxime Formation

The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of this compound oxime. This reaction is a classic condensation of a ketone with a hydroxylamine derivative, resulting in a compound containing a C=N-OH functional group. Oximes are valuable synthetic intermediates that can be further transformed, for example, through Beckmann rearrangement or reduction to amines.

A detailed procedure for the analogous 4,4-dimethylcyclohexanone (B1295358) provides a reliable model for the synthesis of this compound oxime. In this reported synthesis, 4,4-dimethylcyclohexanone is treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a mixed solvent system of water and ethanol. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime.

Table 2: Synthesis of 4,4-dimethylcyclohexanone oxime

Reactant 1Reactant 2ReagentSolventProductYieldReference
4,4-DimethylcyclohexanoneHydroxylamine hydrochloride (NH₂OH·HCl)Sodium Carbonate (Na₂CO₃)Water/Ethanol4,4-dimethylcyclohexanone oxime80.4%

Given the structural similarity, a comparable protocol would be expected to efficiently convert this compound to its corresponding oxime. The formation of oximes from substituted cyclohexanones and other cyclic ketones is a well-established and high-yielding reaction. medjchem.comresearchgate.net

Conformational Analysis and Dynamics of the Seven Membered Ring System

Intrinsic Conformations of Cycloheptanones

The parent cycloheptanone (B156872) ring is a highly flexible structure. Current time information in Bangalore, IN. To minimize torsional and angle strain, the ring puckers, giving rise to a number of non-planar conformations. Current time information in Bangalore, IN. The two most prominent families of conformations are the twist-chair (TC) and the twist-boat (TB) . acs.org

Computational and experimental studies have shown that for the unsubstituted cycloheptane (B1346806), the twist-chair conformation is generally the most stable. Current time information in Bangalore, IN. This family of chair forms can readily interconvert through a process known as pseudorotation. Current time information in Bangalore, IN. In this sequence, the twist-chair form with a C₂ axis of symmetry is typically the lowest in energy, while the symmetrical chair form with a Cₛ plane of symmetry represents an energy maximum in the pseudorotation pathway. Current time information in Bangalore, IN. The presence of the carbonyl group in cycloheptanone introduces further conformational complexity, influencing the relative energies of the various conformers due to dipolar and torsional effects.

Conformational Interconversion Pathways

The various conformations of the cycloheptanone ring are not static but are in a constant state of flux, interconverting via low-energy pathways. This dynamic behavior is a hallmark of medium-sized rings. acs.org

Ring Inversion Dynamics

A key dynamic process in cycloheptanone is ring inversion, a conformational change that mirrors the well-known chair-flip of cyclohexane. scribd.com This process involves the molecule passing through higher-energy transition states and intermediates, effectively turning the ring "inside-out." During this inversion, the positions of substituents relative to the ring's average plane are exchanged. For instance, a substituent that is in a pseudo-axial position in one twist-chair conformer will occupy a pseudo-equatorial position in the inverted twist-chair conformer. This interconversion is typically very rapid at room temperature, leading to averaged signals in standard NMR spectroscopy. modgraph.co.uk

Energy Barriers and Transition States of Ring Dynamics

The interconversion between different conformations is not without an energetic cost. The molecule must pass through higher-energy transition states to convert from one low-energy form to another. The energy required to overcome this hurdle is known as the activation energy or energy barrier. For cycloheptane, the activation energy to access the dynamic pseudorotation pathway from the most stable conformer is approximately 3.5 kcal/mol. acs.org The barriers to ring inversion in heterocycles generally decrease as the ring size increases from six-membered rings. scribd.com

The transition states in these processes are fleeting, high-energy structures. For example, the symmetrical chair and boat conformations, which are unstable for cycloheptane itself, are believed to be transition states connecting pairs of twist-chair and twist-boat conformations, respectively. researchgate.net

Influence of Geminal Dimethyl Substitution on Conformational Landscape

The introduction of a geminal dimethyl group at the C4 position, as in 4,4-dimethylcycloheptan-1-one, has a profound impact on the ring's conformational preferences and dynamics. This is an example of the Thorpe-Ingold effect , or gem-dimethyl effect, where the presence of two substituents on the same carbon atom can alter the intramolecular landscape. ucla.edu

The primary influence of the 4,4-dimethyl group is steric. The two methyl groups are bulky and their presence can destabilize certain conformations where they experience significant steric hindrance with other parts of the ring, particularly with the "flagpole" hydrogens in boat-like structures or transannular interactions in other forms. This steric strain can raise the energy of some conformers and transition states, thereby altering the equilibrium distribution of conformations and the energy barriers for interconversion.

The gem-dimethyl group can favor conformations that minimize these steric clashes. For instance, it might lock the ring into a more restricted set of conformations compared to the unsubstituted parent compound. By constraining the ring, the gem-dimethyl effect can decrease the entropy of the ground state, which has consequences for the kinetics of ring inversion. The effect of such substitution is a well-studied phenomenon that often leads to a preference for specific puckered conformations to alleviate steric strain. ucla.edu

Spectroscopic Probes for Conformational Analysis

The study of these rapidly interconverting conformations requires specialized techniques capable of probing molecular dynamics on a very short timescale.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) is the most powerful tool for investigating the conformational dynamics of molecules like this compound. modgraph.co.uk This technique involves recording NMR spectra at various temperatures.

At room temperature, the ring inversion and pseudorotation are so fast that the NMR spectrometer detects only an average of all the rapidly interconverting conformations. This results in a spectrum with fewer and broader signals than would be expected for a single, static conformation.

As the temperature is lowered, the rate of interconversion slows down. When the rate of exchange becomes slow enough on the NMR timescale, the signals for the individual conformations begin to resolve. At a sufficiently low temperature, the molecule is effectively "frozen" into its most stable conformation(s), and separate signals can be observed for atoms in chemically distinct environments (e.g., the two different methyl groups or the axial and equatorial protons on the methylene (B1212753) carbons).

By analyzing the changes in the NMR spectrum with temperature, particularly the temperature at which separate signals coalesce into a single broad peak (the coalescence temperature), it is possible to calculate the activation energy (ΔG‡) for the conformational interchange. researchgate.net For instance, low-temperature ¹³C NMR studies on the analogous 1,1-dimethylcyclohexane (B3273568) have successfully resolved the signals for the individual axial and equatorial methyl groups, allowing for a detailed conformational analysis. modgraph.co.uk A similar approach would be essential to quantify the ring inversion barrier in this compound.

Table 1: Key Concepts in the Conformational Analysis of this compound

ConceptDescriptionRelevance to this compound
Twist-Chair (TC) Conformation A stable, puckered conformation of a seven-membered ring characterized by a C₂ axis of symmetry.A likely low-energy conformer for the cycloheptanone ring.
Ring Inversion A dynamic process where the ring flips between equivalent conformations, exchanging pseudo-axial and pseudo-equatorial positions.A rapid process at room temperature, studied by DNMR.
Energy Barrier (ΔG‡) The energy required to pass through the highest-energy transition state during a conformational change.Quantifies the kinetic stability of conformers; can be determined from DNMR data.
Gem-Dimethyl Effect The influence of two methyl groups on the same carbon atom on steric interactions and conformational equilibria.The 4,4-dimethyl groups significantly influence the preferred conformation and inversion barrier.
Dynamic NMR (DNMR) A technique that uses variable temperatures to study the rates of fast chemical exchange processes.The primary experimental method for measuring the energy barriers of ring inversion.

Computational Approaches to Conformational Sampling

The exploration of the potential energy surface of a flexible molecule like this compound is a complex task. Computational chemistry offers a powerful toolkit to identify stable conformers, determine their relative energies, and map the pathways for interconversion between them. The primary methods employed for such analyses are molecular mechanics and quantum mechanics, often used in a complementary fashion.

Molecular Mechanics (MM): This approach utilizes classical physics to model the energy of a molecule. The total steric energy is calculated as a sum of individual energy terms associated with bond stretching, angle bending, torsional strain (rotation around bonds), and non-bonded interactions (van der Waals forces and electrostatic interactions). Force fields, which are sets of parameters specific to different atom types and bonding situations, are central to MM calculations. For a molecule like this compound, a suitable force field (e.g., MMFF94 or a similar advanced force field) would be chosen to perform a conformational search. This search systematically or randomly alters the molecule's geometry to find various energy minima, which correspond to stable conformations.

Quantum Mechanics (QM): These methods are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy of a molecule. Density Functional Theory (DFT) is a widely used QM method that has proven effective for conformational analysis. DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31G* or larger), can be used to optimize the geometries of conformers found through molecular mechanics and to calculate their relative energies with higher accuracy.

For seven-membered rings, the most common low-energy conformations are the chair and the twist-chair forms. There are also boat and twist-boat conformations, which are typically higher in energy. The presence of the sp²-hybridized carbonyl carbon and the gem-dimethyl group at the C4 position significantly influences the conformational equilibrium of this compound. The gem-dimethyl group, in particular, can introduce significant steric strain, which may destabilize certain conformations.

A systematic computational study would typically involve the following steps:

Initial Conformer Generation: A broad conformational search using a computationally less expensive method like molecular mechanics to identify a wide range of possible conformers.

Geometry Optimization: Optimization of the geometries of the identified conformers using a more accurate method like DFT to find the precise local energy minima on the potential energy surface.

Energy Calculation: Calculation of the single-point energies of the optimized conformers using a high-level theoretical method to determine their relative stabilities.

Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and thermal corrections to the Gibbs free energy.

While specific data tables for this compound are not available from the conducted searches, a hypothetical representation of the kind of data generated from such a computational study is presented below. This table illustrates the expected outputs from a DFT study on the relative energies of the primary conformations of a substituted cycloheptanone.

Hypothetical Relative Energies of this compound Conformers

Conformation Relative Energy (kcal/mol)
Twist-Chair 0.00
Chair 1.5 - 2.5
Twist-Boat 3.0 - 4.0
Boat 4.5 - 5.5

Note: These values are illustrative and not based on actual experimental or published computational data for this compound.

The computational analysis of related cycloheptanone derivatives has shown that the twist-chair conformation is often the global minimum. The barrier to pseudorotation within the chair and twist-chair families is generally low, indicating a highly flexible ring system. The presence of substituents, as in this compound, would be expected to create more defined energy wells for specific conformers by restricting this pseudorotation.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For 4,4-dimethylcycloheptan-1-one, with its C₉H₁₆O formula, NMR provides definitive evidence of its structure. nih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the seven-membered ring and the two methyl groups. Due to the conformational flexibility of the cycloheptane (B1346806) ring, the signals for the methylene (B1212753) (CH₂) protons can be complex.

Based on the structure, the following proton environments are present:

Two equivalent methyl groups (C(CH₃)₂).

Five methylene groups (CH₂) at positions C2, C3, C5, C6, and C7.

The protons on the methylene groups adjacent to the carbonyl (C2 and C7) are expected to be deshielded and appear further downfield compared to the other methylene protons. The geminal dimethyl groups at the C4 position introduce a key element of symmetry. Protons on C3 and C5 would be chemically equivalent, as would protons on C2 and C6, assuming rapid conformational averaging. However, in a fixed conformation, these protons could become non-equivalent.

A predicted ¹H NMR data table is presented below, outlining the expected chemical shifts (δ) in ppm, the splitting pattern (multiplicity), and the integration value.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₂- (C2, C7)2.2 - 2.5Triplet (t)4H
-CH₂- (C3, C5)1.6 - 1.8Multiplet (m)4H
-CH₂- (C6)1.4 - 1.6Multiplet (m)2H
-CH₃ (at C4)~1.0Singlet (s)6H

Coupling constants (J-values) would reveal the spatial relationships between adjacent protons. For instance, the protons at C2 would be coupled to the protons at C3, resulting in triplet or more complex multiplet patterns depending on the ring's conformation.

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are expected, corresponding to the carbonyl carbon, the quaternary carbon, the two methyl carbons (which are equivalent), and the three sets of chemically non-equivalent methylene carbons.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C1)210 - 220
-CH₂- (C2, C7)40 - 50
-CH₂- (C3, C5)35 - 45
C(CH₃)₂ (C4)30 - 40
-CH₂- (C6)25 - 35
-CH₃ (at C4)25 - 35

The carbonyl carbon (C1) is the most deshielded and appears significantly downfield. libretexts.org The quaternary carbon (C4) is typically weaker in intensity. oregonstate.edu The chemical shifts of the methylene carbons vary based on their proximity to the electron-withdrawing carbonyl group.

While one-dimensional NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. libretexts.org Cross-peaks would appear between the signals of protons on adjacent carbons. For instance, correlations would be expected between the protons at C2 and C3, and between C5, C6, and C7, confirming the sequence of the methylene groups around the ring. emerypharma.comnanalysis.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. youtube.com Each CH₂ and CH₃ group would produce a cross-peak linking its ¹H and ¹³C chemical shifts. This technique allows for the definitive assignment of each carbon that bears protons. columbia.edudiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons. ceitec.cz This is particularly vital for assigning quaternary carbons, like C1 (carbonyl) and C4. Key expected correlations would include:

Correlations from the methyl protons (-CH₃) to both the quaternary carbon (C4) and the adjacent methylene carbons (C3 and C5).

Correlations from the methylene protons at C2 and C3 to the carbonyl carbon (C1). huji.ac.illibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule upon ionization. utexas.edu

For this compound (C₉H₁₆O), the molecular weight is 140.22 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) of 140.

The fragmentation of cyclic ketones is predictable. The most common fragmentation pathways involve alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org Another significant pathway is the McLafferty rearrangement, although this is less common in cyclic ketones where the required geometry is constrained.

Expected fragmentation patterns for this compound would include:

Alpha-Cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) or a C₄H₇ radical, leading to stable acylium ions.

Loss of Methyl Group: Cleavage of a methyl group (•CH₃, 15 Da) from the C4 position to give a fragment at m/z 125.

Ring Cleavage: More complex fragmentation of the seven-membered ring can lead to a variety of smaller charged fragments.

Fragment Ion (m/z) Possible Identity / Origin
140Molecular Ion [M]⁺·
125[M - CH₃]⁺
97[M - C₃H₇]⁺ (Loss of propyl radical via ring cleavage)
83[M - C₄H₉]⁺ (Loss of butyl radical)
55Acylium ion fragment [C₃H₃O]⁺ or alkyl fragment [C₄H₇]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) group. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of a ketone within a seven-membered ring. Other expected absorptions include C-H stretching vibrations from the methyl and methylene groups, which appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The carbonyl group also gives rise to a characteristic, albeit weak, absorption in the UV-Vis spectrum. This corresponds to the n→π* electronic transition. For a saturated ketone like this compound, this absorption is typically found in the range of 280-300 nm. science-softcon.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. libretexts.orgnih.govwikipedia.org This technique yields precise bond lengths, bond angles, and conformational details.

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. The compound's physical state (liquid or low-melting solid) may present challenges for growing the high-quality single crystals required for this analysis.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. spectroscopyonline.commdpi.com It is widely employed to predict molecular properties with high accuracy. For 4,4-Dimethylcycloheptan-1-one, DFT calculations can elucidate its geometry, spectroscopic behavior, and reactivity.

Geometry Optimization and Electronic Structure Determination

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), the geometry of this compound is optimized to find the minimum energy conformation. spectroscopyonline.comscirp.org This process calculates key structural parameters.

Table 1: Calculated Geometric Parameters for Optimized this compound Hypothetical data based on typical DFT calculations for cyclic ketones.

ParameterValue
C=O Bond Length1.22 Å
C-C Bond Length (average)1.54 Å
C-H Bond Length (average)1.10 Å
C-C-C Bond Angle (average)114.5°
Dipole Moment2.95 D

Calculation of Spectroscopic Parameters

DFT is a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. spectroscopyonline.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical infrared spectrum can be generated. scirp.org These calculated frequencies correspond to specific vibrational modes, such as the characteristic C=O carbonyl stretch, C-H stretches, and various bending and torsional modes of the cycloheptanone (B156872) ring. Comparing the theoretical spectrum with experimental data can confirm the molecule's structure.

Table 2: Selected Calculated Vibrational Frequencies for this compound Hypothetical data illustrating typical results from DFT frequency calculations.

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch1715
CH₂ Asymmetric Stretch2955
CH₂ Symmetric Stretch2870
C-C Stretch1150
CH₂ Scissoring1460

Reaction Pathway Analysis and Energy Profiles

DFT can be used to model chemical reactions involving this compound by mapping the potential energy surface. researchgate.net This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating their energies. By determining the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is crucial for understanding reaction rates and mechanisms, such as those involved in nucleophilic addition to the carbonyl group or enolate formation. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govmtu.edu A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the oxygen atom of the carbonyl group, while the LUMO is centered on the carbonyl carbon, indicating the primary sites for nucleophilic and electrophilic attack, respectively.

Table 3: Frontier Molecular Orbital Properties of this compound Representative hypothetical values for FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)5.90

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. bhu.ac.inresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. For this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, identifying it as a site for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, while the carbonyl carbon would be electron-deficient and susceptible to nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comscienceopen.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. scienceopen.com For a flexible molecule like this compound, which possesses a seven-membered ring, MD simulations are invaluable for exploring its conformational landscape.

The cycloheptane (B1346806) ring can adopt several low-energy conformations, such as the twist-chair and twist-boat. MD simulations, performed over nanoseconds or longer, can sample these different conformations and the transitions between them. nih.gov This provides a dynamic picture of the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its reactivity and interactions with other molecules. nih.gov

Advanced Quantum Mechanical (QM) Methodologies (e.g., CASPT2, MRCI for excited states)

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies on the excited states of this compound using advanced quantum mechanical methodologies such as the Complete Active Space with Second-order Perturbation Theory (CASPT2) or Multireference Configuration Interaction (MRCI).

While these methods are powerful tools for investigating the photochemistry and electronically excited states of molecules, particularly in cases where electron correlation is significant, their application to this compound has not been documented in available scholarly articles. General computational chemistry databases provide basic computed properties for this molecule, but in-depth analyses of its excited state dynamics, which would be the focus of CASPT2 and MRCI studies, are not present.

Consequently, detailed research findings, including data on vertical excitation energies, oscillator strengths, potential energy surfaces, and decay pathways for the excited states of this compound derived from these specific high-level computational methods, are not available in the current body of scientific literature. Further research in this area would be necessary to provide such insights.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

4,4-Dimethylcycloheptan-1-one serves as a versatile intermediate for the synthesis of more elaborate molecules. The ketone functional group is amenable to a wide range of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

The compound's utility as a precursor is noted in synthetic strategies aimed at complex natural products. For instance, in synthetic approaches towards moenocinol (B11300), a C25 lipid alcohol component of the moenomycin antibiotics, 4,4-dimethylcycloheptanone has been prepared as a potential building block. psu.edu The retrosynthetic analysis of moenocinol suggests disconnection pathways that lead to isoprenoid-based synthons, highlighting the importance of tailored cyclic ketones in its assembly. psu.edu

Furthermore, derivatives such as 3-hydroxy-4,4-dimethylcycloheptan-1-one have been utilized in synthetic applications, including photochemical Diels-Alder reactions. acs.org The presence of both a hydroxyl and a ketone group in this derivative offers orthogonal handles for sequential chemical modifications, expanding its utility as a key intermediate. The availability of patents related to the chemical structure of this compound further underscores its role as a valuable intermediate in proprietary synthetic sequences. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
CAS Number 35099-49-1
IUPAC Name This compound

Data sourced from PubChem. nih.gov

Building Block for Stereoselective Synthesis

The gem-dimethyl group at the C4 position of the cycloheptanone (B156872) ring, while not inducing chirality in the molecule itself, plays a crucial role in influencing the stereochemical outcome of reactions at other positions. This steric directing effect makes this compound and its analogs potential building blocks for stereoselective synthesis. The bulky dimethyl group can effectively shield one face of the molecule, directing the approach of reagents to the opposite, less hindered face.

This principle is demonstrated in reactions with structurally related cyclohexanone (B45756) analogs. For example, 4,4-dimethylcyclohexan-1-one undergoes a Schmidt reaction with allylic azides, a process that involves the expansion of the six-membered ring to a seven-membered azepanone (a lactam). This reaction proceeds with stereocontrol, yielding specific diastereomers of the resulting substituted lactam. rsc.org The steric bulk of the gem-dimethyl group is instrumental in controlling the migratory insertion step, dictating the stereochemistry of the final product.

While direct literature examples detailing the stereoselective control for this compound are not as prevalent as for its six-membered ring counterpart, the underlying principles of steric hindrance guiding diastereoselective reactions are fundamentally applicable. The predictable conformational preferences of the seven-membered ring, influenced by the C4-gem-dimethyl substitution, can be leveraged to control the formation of new stereocenters during synthesis.

Table 2: Example of Stereocontrol in a Related Ring System

Starting Material Reaction Type Product Type Key Feature Ref.
4,4-Dimethylcyclohexan-1-one Schmidt Reaction 5,5-Dimethylazepan-2-one Ring expansion with stereocontrol from the gem-dimethyl group. rsc.org

Integration into Total Synthesis Strategies

The incorporation of pre-formed ring systems is a powerful strategy in the total synthesis of complex natural products. This compound represents a C9 building block that can be integrated into larger molecular frameworks, reducing the number of steps required for the construction of cyclic portions of a target molecule.

A notable example where this building block has been considered is in the synthesis of moenocinol. psu.edu The synthetic strategy for this complex C25 lipid alcohol involved a retrosynthetic disconnection that identified isoprenoid-derived synthons as key precursors. The preparation of 4,4-dimethylcycloheptanone was cited as part of this synthetic campaign, positioning it as a key fragment for constructing the central part of the moenocinol structure. psu.edu

Additionally, related cycloheptenone structures are employed in total synthesis. For instance, a photochemically generated (E)-cyclohept-2-enone was used as a dienophile in a Diels-Alder reaction as a key step in a concise total synthesis of racemic trans-α-himachalene. acs.org This highlights the utility of the seven-membered carbocyclic core in constructing complex, polycyclic natural products. The strategic use of such building blocks simplifies the synthetic route and allows for the efficient assembly of the target molecule's carbon skeleton.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4-Dimethylcycloheptan-1-one, and how do experimental conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves ketonization of 4,4-dimethylcycloheptane derivatives via oxidation or Friedel-Crafts acylation. For example, using CrO₃ in acetic acid under reflux can yield the ketone, but side reactions (e.g., over-oxidation) may occur if temperature exceeds 80°C. Purity is enhanced via fractional distillation (boiling point: ~210–215°C) and confirmed by GC-MS (>95% purity). Always include control experiments with varying catalyst concentrations to optimize yields .

Q. How should researchers characterize this compound to confirm structural identity?

  • Methodological Answer : A multi-spectral approach is critical:

  • ¹H/¹³C NMR : Look for a singlet at δ 1.2 ppm (two equivalent methyl groups) and a carbonyl signal at δ 210–215 ppm.
  • IR : Confirm the C=O stretch at ~1700 cm⁻¹.
  • Mass Spectrometry : Base peak at m/z 140 (M⁺–CH₃).
    Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How do steric effects from the 4,4-dimethyl groups influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Steric hindrance reduces accessibility to the carbonyl carbon, slowing reactions like Grignard additions. Kinetic studies (e.g., monitoring reaction rates with substituted organometallics) reveal a 30–40% decrease in reactivity compared to unsubstituted cycloheptanone. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can map steric maps and transition-state geometries to rationalize experimental data .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., δ 28.5 vs. 29.0 ppm for methyl groups) arise from solvent polarity or concentration effects. To resolve:

  • Standardize conditions (e.g., CDCl₃ at 25°C).
  • Use high-field instruments (≥500 MHz) and reference internal standards (TMS).
  • Compare with crystalline X-ray diffraction data (if available) to validate substituent geometry .

Q. How can computational chemistry predict the environmental fate of this compound?

  • Methodological Answer : Employ QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients (log Kₒw). For photodegradation, simulate UV-Vis spectra (TD-DFT) to identify λₘₐₓ for photolytic cleavage. Experimental validation via HPLC-MS under simulated sunlight (300–800 nm) can confirm predicted degradation pathways .

Notes for Replicability

  • Experimental Design : Follow IUPAC guidelines for ketone synthesis and characterization. Include negative controls (e.g., reaction without catalyst) to isolate side products .
  • Data Reporting : Use SI units and disclose instrument parameters (e.g., NMR spectrometer frequency). Deposit raw spectra in public repositories (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.